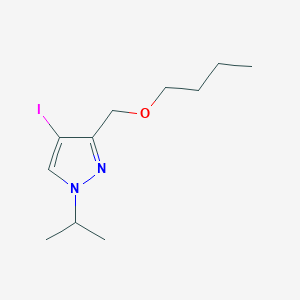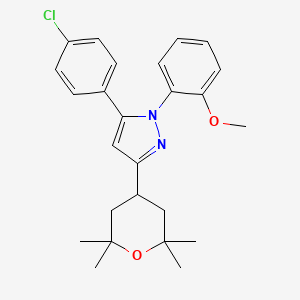
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H25NO6S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Interaction and Anticancer Activity
- Copper(II)-Sulfonamide Complexes : Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamides, has shown significant interactions with DNA and demonstrated anticancer activity. These complexes exhibit the ability to bind and cleave DNA, and induce cell death primarily by apoptosis in human tumor cells. The differences in DNA binding affinity and the subsequent biological effects highlight the critical role of the sulfonamide derivative in these interactions (González-Álvarez et al., 2013).
Photodynamic Therapy for Cancer Treatment
- Zinc Phthalocyanine with Sulfonamide Derivative : A zinc phthalocyanine compound substituted with a benzenesulfonamide derivative showed high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy for cancer treatment. Its strong fluorescence properties and high photodegradation quantum yield are significant for effective cancer therapy (Pişkin et al., 2020).
COX-2 Inhibition for Therapeutic Applications
- Selective COX-2 Inhibitors : Research on benzenesulfonamide derivatives has led to the development of selective COX-2 inhibitors, such as JTE-522. These compounds have been evaluated for their potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of specific functional groups in these sulfonamides enhances their selectivity and efficacy (Hashimoto et al., 2002).
Computational Studies for Structural and Electronic Properties
- Computational Analysis of Sulfonamides : The structural and electronic properties of sulfonamides, including N-phenethyl-4-methylbenzenesulfonamide, have been extensively studied using computational methods. These studies provide insights into their molecular characteristics, stability, and potential chemical reactivity, which are essential for developing new pharmaceuticals and materials (Mahmood et al., 2016).
Antimicrobial and Anti-Inflammatory Potential
- Sulfonamides with Antibacterial Properties : Novel sulfonamides bearing different functional groups have been synthesized and tested for their antibacterial potential. Some of these compounds have demonstrated good inhibitory activity against various bacterial strains, indicating their potential as therapeutic agents for bacterial infections and inflammatory ailments (Abbasi et al., 2017).
properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S2/c1-21-13-3-4-14(22-2)15(11-13)25(19,20)17-12-16(23-8-7-18)5-9-24-10-6-16/h3-4,11,17-18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAGDAVWRPWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCSCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2709177.png)
![Methyl 3-[{2-[(2-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2709178.png)
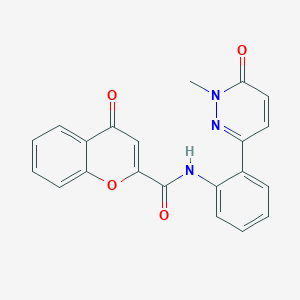
![2-[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]-5-methylbenzoic acid](/img/structure/B2709181.png)
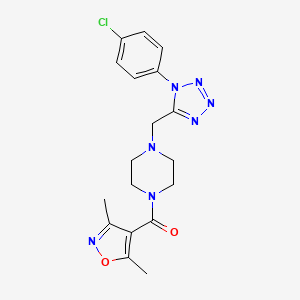
![ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B2709184.png)

![1-(2,4-Dichlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2709186.png)


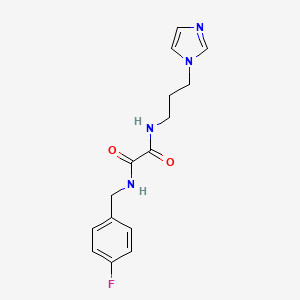
![1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2709193.png)
